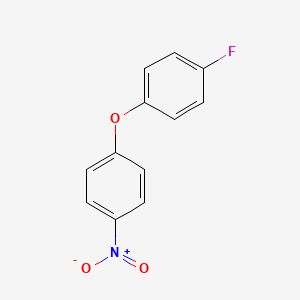

Benzene, 1-fluoro-4-(4-nitrophenoxy)-

Übersicht

Beschreibung

Benzene, 1-fluoro-4-(4-nitrophenoxy)-, is a compound that is part of a broader class of chemicals that have been the subject of various studies due to their potential applications in material science and their interesting chemical properties. The compound itself is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring through an ether linkage, which can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related fluoro-nitro benzene compounds often involves the use of aromatic nucleophilic substitution reactions. For instance, the synthesis of 1,3-bis(4-nitrophenoxy)benzene is achieved through a condensation reaction of resorcinol with 4-nitrochlorobenzene, followed by a reduction reaction to obtain the corresponding amino derivative . Similarly, the synthesis of soluble fluoro-polyimides involves the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides . These methods highlight the importance of nitration, halogenation, and etherification reactions in the synthesis of fluoro-nitro benzene derivatives.

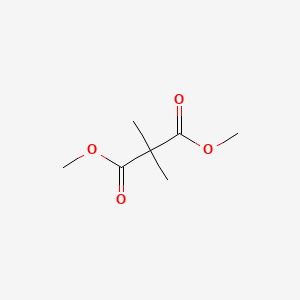

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,4-bis((4-nitrophenoxy)methyl)benzene, has been characterized by elemental and spectral studies, and single crystal analysis has revealed details such as unit cell parameters and space group . These structural analyses are crucial for understanding the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

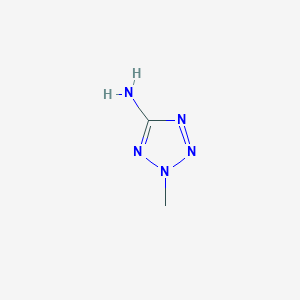

The chemical reactivity of fluoro-nitro benzene compounds includes nucleophilic aromatic substitution reactions. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been subjected to nucleophilic aromatic substitution with various nucleophiles, leading to a range of disubstituted products . These reactions are indicative of the reactivity patterns of fluoro-nitro benzene derivatives and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

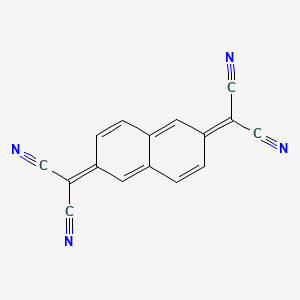

The physical and chemical properties of fluoro-nitro benzene derivatives are influenced by their molecular structure. For instance, the presence of fluorine and nitro groups can affect the electron distribution within the molecule, which in turn can influence properties such as thermal stability, moisture absorption, and hygrothermal stability, as observed in the case of polyimide films derived from related compounds . Additionally, the fluorescence quenching properties of benzo[k]fluoranthene in the presence of nitro aromatic compounds suggest potential applications as optical sensors .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Reactions

Benzene, 1-fluoro-4-(4-nitrophenoxy)-, participates in nucleophilic aromatic substitution reactions which are foundational in organic synthesis. For instance, the reaction of piperidine with specific nitrobenzene derivatives in benzene yields dinitro- or nitro-piperidinobenzene compounds, showcasing the compound's role in creating structurally diverse molecules through addition-elimination mechanisms (Pietra & Vitali, 1972). This mechanism highlights its importance in developing new synthetic pathways and understanding reaction kinetics in aromatic compounds.

Material Science and Nanotechnology

In material science and nanotechnology, derivatives of Benzene, 1-fluoro-4-(4-nitrophenoxy)-, such as benzene-1,3,5-tricarboxamide (BTA), have been recognized for their role in self-assembly and the formation of supramolecular structures. These structures have applications ranging from polymer processing to biomedical uses, underpinned by their ability to form nanometer-sized rod-like structures stabilized by hydrogen bonding (Cantekin, de Greef, & Palmans, 2012). The adaptability and multifunctionality of BTAs underscore the compound's potential in creating sophisticated materials with engineered properties.

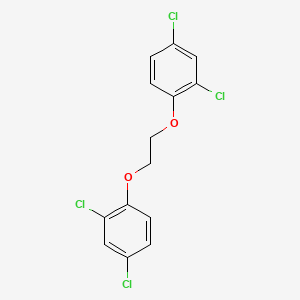

Environmental Chemistry and Toxicology

On the environmental and toxicological front, the compound's derivatives have been explored for their mutagenic and toxicological effects, providing insights into mechanisms of action and potential risks associated with exposure. Studies on benzene metabolites, for example, have elucidated pathways of toxicity and carcinogenicity, contributing to a deeper understanding of occupational hazards and public health implications (Atkinson, 2009). This research is crucial for developing safety guidelines and mitigating exposure risks in industrial settings.

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(4-fluorophenoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTHFMCXPLYBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180287 | |

| Record name | Benzene, 1-fluoro-4-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-fluoro-4-(4-nitrophenoxy)- | |

CAS RN |

2561-25-3 | |

| Record name | Benzene, 1-fluoro-4-(4-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002561253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-fluoro-4-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.